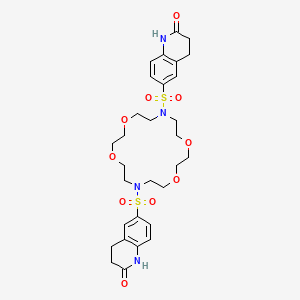
6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldisulfonyl)di(3,4-dihydroquinolin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({16-[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFONYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-({16-[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFONYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by sulfonylation and subsequent functionalization to introduce the tetrahydroquinoline moiety. Reaction conditions may vary, but common solvents include dimethyl sulfoxide (DMSO) and methanol, with reactions often conducted under heated conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-({16-[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFONYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the quinoline core or the sulfonyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
6-({16-[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFONYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or pathways.
Mécanisme D'action
The mechanism of action for 6-({16-[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFONYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: Shares a similar quinoline core but differs in its functional groups and overall structure.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with distinct functional groups.
Uniqueness
6-({16-[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFONYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its complex structure, which includes multiple functional groups and a large, flexible molecular framework.
Propriétés
Formule moléculaire |
C30H40N4O10S2 |
|---|---|
Poids moléculaire |
680.8 g/mol |
Nom IUPAC |
6-[[16-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C30H40N4O10S2/c35-29-7-1-23-21-25(3-5-27(23)31-29)45(37,38)33-9-13-41-17-19-43-15-11-34(12-16-44-20-18-42-14-10-33)46(39,40)26-4-6-28-24(22-26)2-8-30(36)32-28/h3-6,21-22H,1-2,7-20H2,(H,31,35)(H,32,36) |
Clé InChI |
SFFZRGFUULKWOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCCOCCN(CCOCCOCC3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Phenyl-2H-pyrazol-3-yl)carbamoyl]prop-2-enoic acid](/img/structure/B15001098.png)
![Methyl 4-{[4-fluoro-2-(phenylacetyl)phenyl]amino}-4-oxobutanoate](/img/structure/B15001104.png)
![5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B15001105.png)
![2-bromo-4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-6-methoxyphenol](/img/structure/B15001112.png)
![4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15001118.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001141.png)
![4-(3-hydroxy-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001147.png)
![methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001152.png)
![7-{4-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001156.png)
![ethyl 6-({8-[(4-hydroxyphenyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001158.png)
![3-(4-Chlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15001164.png)
![13-benzyl-4-(furan-2-yl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15001181.png)
![Ethyl 4-(2-chloro-6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenyl)piperazine-1-carboxylate](/img/structure/B15001189.png)
![1-(4-fluorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001195.png)
